molecular formula C16H19N2O12S3- B1241633 1-S-[2-(1-sulfo-1H-indol-3-yl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose

1-S-[2-(1-sulfo-1H-indol-3-yl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose

Cat. No. B1241633
M. Wt: 527.5 g/mol
InChI Key: JZFQZINWXSEVSO-URUUWQEUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfoglucobrassicin(1-) is a indolylmethylglucosinolate that is the conjugate base of sulfoglucobrassicin. It is a conjugate base of a sulfoglucobrassicin.

Scientific Research Applications

Enzyme Inhibition and Mechanism Studies

  • Role in Enzyme Inhibition: Compounds like 1-thio-D-glucopyranose derivatives, including those with sulfonic acids, sulfonate esters, sulfinate esters, and sulfonamides, may play a significant role in enzyme inhibition. Their anomeric functionality might resist or inhibit enzymatic carbohydrate processing, proving useful in enzyme inhibition studies (Knapp, Darout, & Amorelli, 2006).

Synthesis of Analogues

  • Synthesis of Sugar-based Analogues: The synthesis of various sulfur-linked analogues of sugars, such as tetrasaccharide repeating units and their isomers, demonstrates the potential of these compounds in creating structurally unique sugar analogues. This can be instrumental in exploring new biochemical pathways and understanding carbohydrate chemistry (Contour-Galcéra et al., 1996).

Polymer Synthesis

  • Use in Polymer Synthesis: The use of sugar-based cyclic sulfites, like 1,2-O-Sulfinyl glucopyranose, for the synthesis of polysaccharide derivatives via cationic polymerization, highlights its application in the field of polymer chemistry. This process is significant for creating novel polysaccharide derivatives (Shetty, Koyama, & Nakano, 2016).

Biological Evaluation

  • Biological Evaluation: Certain derivatives of D-glucopyranose, such as 1-O-Acyl-2-O-(β-D-sulfoquinovopyranosyl)-sn-glycerols, have been synthesized and evaluated for their biological activity. This showcases the potential of these compounds in pharmacology and biochemistry (Dangate et al., 2009).

properties

Molecular Formula

C16H19N2O12S3-

Molecular Weight

527.5 g/mol

IUPAC Name

[(Z)-[2-(1-sulfoindol-3-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

InChI

InChI=1S/C16H20N2O12S3/c19-7-11-13(20)14(21)15(22)16(29-11)31-12(17-30-33(26,27)28)5-8-6-18(32(23,24)25)10-4-2-1-3-9(8)10/h1-4,6,11,13-16,19-22H,5,7H2,(H,23,24,25)(H,26,27,28)/p-1/b17-12-/t11-,13-,14+,15-,16+/m1/s1

InChI Key

JZFQZINWXSEVSO-URUUWQEUSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2S(=O)(=O)O)C/C(=N/OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2S(=O)(=O)O)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-S-[2-(1-sulfo-1H-indol-3-yl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 2
1-S-[2-(1-sulfo-1H-indol-3-yl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 3
1-S-[2-(1-sulfo-1H-indol-3-yl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 4
1-S-[2-(1-sulfo-1H-indol-3-yl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 5
1-S-[2-(1-sulfo-1H-indol-3-yl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 6
1-S-[2-(1-sulfo-1H-indol-3-yl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose

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